N-(Prop-2-YN-1-YL)benzamide
Overview
Description
Mechanism of Action
Target of Action
N-(PROP-2-YN-1-YL)BENZAMIDE primarily targets the serotonergic system , which plays a crucial role in mood regulation . The compound has shown to interact with 5-HT1A and 5-HT3 receptors , which are subtypes of serotonin receptors .
Mode of Action
The compound interacts with its targets, the 5-HT1A and 5-HT3 receptors, leading to modulation of the serotonergic system . This interaction results in an antidepressant-like effect, as observed in animal models .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to serotonin, a neurotransmitter that plays a key role in mood regulation . By modulating the serotonergic system, particularly through the 5-HT1A and 5-HT3 receptors, this compound can influence the downstream effects associated with mood regulation .
Result of Action
The primary result of this compound’s action is an antidepressant-like effect in animal models . This effect is achieved through the modulation of the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors . The compound has shown a low potential for inducing acute toxicity in adult female Swiss mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the counterion and the linker length can influence important steps in the reaction of similar compounds . Additionally, light conditions can play a role in the reaction mechanism of related compounds . .
Biochemical Analysis
Biochemical Properties
N-(PROP-2-YN-1-YL)BENZAMIDE has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been involved in visible-light-induced oxidative formylation reactions . The compound acts as a photosensitizer in these reactions, playing a crucial role in the generation of singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway .
Cellular Effects
In terms of cellular effects, this compound has been associated with antidepressant-like effects in mice, implicating the involvement of the serotonergic system . It has been observed to reduce immobility in both the forced swimming test (FST) and tail suspension test (TST), without altering locomotor activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the serotonergic system. Specifically, it has been found to modulate the 5-HT 1A and 5-HT 3 receptors . The compound’s antidepressant-like effect was prevented by pre-treatment with selective serotonergic receptor antagonists, indicating the involvement of these receptors in its mechanism of action .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been observed in studies involving mice . The compound’s antidepressant-like effect was tested after different times (15–120 min) and doses (1–50 mg/kg), demonstrating its effect over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, male Swiss mice were treated with doses ranging from 1 to 50 mg/kg, and the compound exhibited an antidepressant-like effect .
Metabolic Pathways
The compound’s involvement in visible-light-induced oxidative formylation reactions suggests it may interact with molecular oxygen in certain metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including N-2-propynylbenzamide, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and specific reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-YN-1-YL)benzamide, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamides .
Scientific Research Applications
N-(Prop-2-YN-1-YL)benzamide, has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzamide, N-2-propynyl-, include:
- 2,3-Dimethoxy-N-(2-propynyl)benzamide
- 2-Iodo-N-(2-propynyl)benzamide
- 4-Iodo-N-(2-propynyl)benzamide
Uniqueness
N-(Prop-2-YN-1-YL)benzamide, is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-prop-2-ynylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISAVFRFTWMQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163367 | |
Record name | Benzamide, N-2-propynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464-98-8 | |
Record name | Benzamide, N-2-propynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-2-propynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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